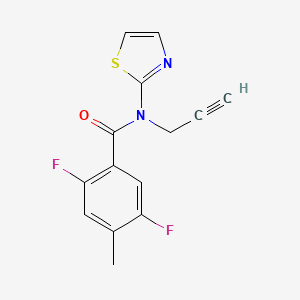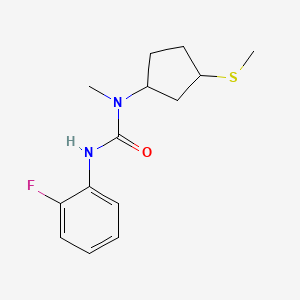
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
Mecanismo De Acción
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea selectively targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. BTK is activated upon binding to the BCR, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea disrupts these signaling pathways, leading to cell death in B-cell malignancies.
Biochemical and physiological effects:
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been shown to inhibit BTK activity and downstream signaling pathways, leading to cell death in B-cell malignancies. In addition, 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has several advantages as a research tool, including its high potency and selectivity for BTK. 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has also been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has some limitations as a research tool, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the development of 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors. Another area of research is the development of combination therapies that can enhance the activity of BTK inhibitors. Finally, there is a need for the development of BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea involves several steps, including the reaction of 2-fluoroaniline with ethyl isocyanoacetate, followed by the formation of the urea intermediate using methyl isocyanate. The final step involves the cyclization of the intermediate with 3-methylsulfanyl-cyclopentanone to yield 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea inhibits BTK activity and downstream signaling pathways, leading to cell death in B-cell malignancies. In vivo studies have demonstrated that 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea exhibits potent antitumor activity in various animal models of B-cell malignancies.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-17(10-7-8-11(9-10)19-2)14(18)16-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFUXISIAKFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C1)SC)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)
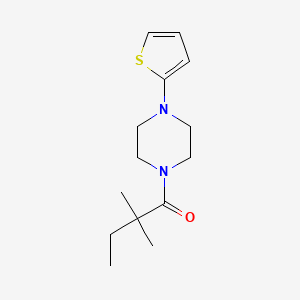

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
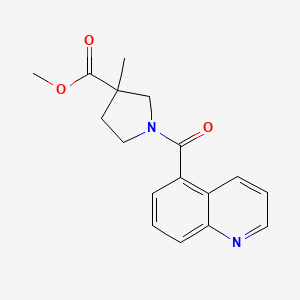
![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)
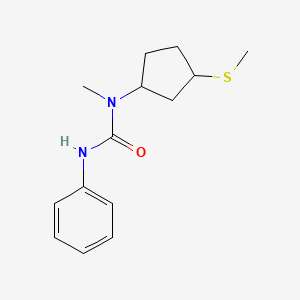
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
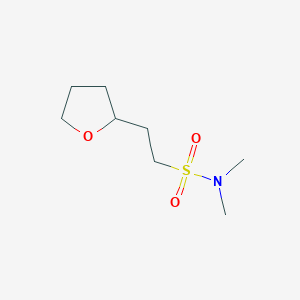
![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)
